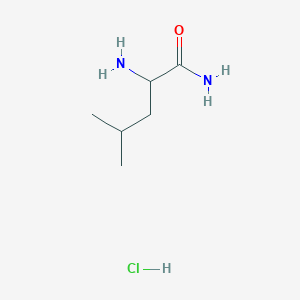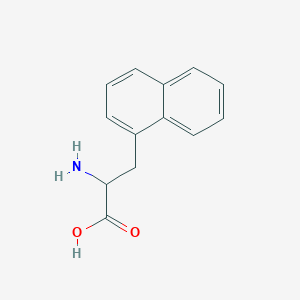
(2R,3R)-Chlorhydrate de 2-amino-3-hydroxybutanoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-D-allo-Threonine Methyl Ester Hydrochloride: is a chemical compound with the molecular formula C5H12ClNO3 and a molecular weight of 169.61 g/mol . It is primarily used in research settings, particularly in the field of proteomics.
Applications De Recherche Scientifique
H-D-allo-Threonine Methyl Ester Hydrochloride is widely used in scientific research, particularly in:
Proteomics: As a reagent for the synthesis of peptides and proteins.
Biological Studies: To study the role of threonine in various biological processes.
Medicinal Chemistry: For the development of new drugs and therapeutic agents.
Industrial Applications: In the synthesis of various chemical intermediates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of H-D-allo-Threonine Methyl Ester Hydrochloride typically involves the esterification of D-allo-Threonine with methanol in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Catalyst: Hydrochloric acid.
Solvent: Methanol.
Industrial Production Methods: Industrial production methods for H-D-allo-Threonine Methyl Ester Hydrochloride are similar to laboratory synthesis but on a larger scale. The process involves:
Large-scale reactors: To accommodate higher volumes.
Purification steps: Such as crystallization or recrystallization to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: H-D-allo-Threonine Methyl Ester Hydrochloride can undergo various chemical reactions, including:
Hydrolysis: Conversion to D-allo-Threonine and methanol in the presence of water and an acid or base.
Substitution Reactions: Where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water, hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Hydrolysis: D-allo-Threonine and methanol.
Substitution: Depending on the nucleophile, different substituted threonine derivatives.
Mécanisme D'action
The mechanism of action of H-D-allo-Threonine Methyl Ester Hydrochloride involves its conversion to D-allo-Threonine, which can then participate in various biochemical pathways. The molecular targets and pathways include:
Protein Synthesis: As a building block for proteins.
Metabolic Pathways: Involved in the synthesis of other amino acids and metabolites.
Comparaison Avec Des Composés Similaires
H-D-Threonine Methyl Ester Hydrochloride: Similar in structure but differs in the stereochemistry of the threonine moiety.
L-Threonine Methyl Ester Hydrochloride: The L-isomer of threonine methyl ester.
Uniqueness: H-D-allo-Threonine Methyl Ester Hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions in biological systems.
Propriétés
IUPAC Name |
methyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSJLLVVZFTDEY-VKKIDBQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)OC)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














